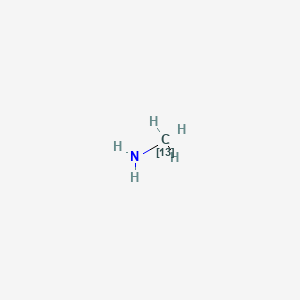

(~13~C)Methanamine

Description

The exact mass of the compound (~13~C)Methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (~13~C)Methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (~13~C)Methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(113C)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N/c1-2/h2H2,1H3/i1+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVYZALUXZFZLV-OUBTZVSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583483 | |

| Record name | (~13~C)Methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

32.050 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106448-86-6 | |

| Record name | (~13~C)Methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 106448-86-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(13C)Methanamine safety data sheet and handling precautions.

Technical Guide: (13C)Methanamine – Safety, Handling, and Isotopic Integrity

Executive Summary

(13C)Methanamine (Methylamine-13C) represents a convergence of high-consequence safety hazards and high-value research assets.[1] While chemically identical to generic methylamine—sharing its extreme flammability and corrosivity—the isotopic enrichment (typically >99 atom% 13C) demands handling protocols that go beyond standard safety.[1] This guide synthesizes the Safety Data Sheet (SDS) parameters with field-proven "Schlenk" techniques to ensure researcher safety while preventing isotopic dilution and material loss.

Part 1: Chemical Identity & Physical Properties

The safe handling of (13C)Methanamine requires distinguishing between its two common commercial forms: the stable hydrochloride salt and the volatile free base gas.[1]

Table 1: Physicochemical Profile

| Property | (13C)Methanamine (Free Base) | (13C)Methanamine HCl (Salt) |

| CAS Number | 106448-86-6 | 1781841-83-5 |

| Physical State (RT) | Gas (Liquefied under pressure) | Solid (Crystalline powder) |

| Boiling Point | -6.3°C (20.6°F) | N/A (Sublimes/Decomposes >225°C) |

| Flash Point | -18°C (Closed Cup) | N/A |

| Vapor Density | 1.08 (Air = 1.[1][2]0) | N/A |

| Primary Hazard | Extremely Flammable / Toxic Gas | Corrosive Solid / Hygroscopic |

| Critical Handling | Cryogenic trapping / Vacuum line | Desiccator storage / Glovebox |

Technical Insight: The boiling point of -6.3°C is the critical operational parameter.[1] At standard lab temperatures (20-25°C), the free base is a gas.[1] However, it can be easily condensed using a dry ice/acetone bath (-78°C), allowing for precise volumetric transfers in a vacuum manifold.[1]

Part 2: Critical Hazard Profile (SDS Synthesis)

Extreme Flammability (Category 1)

(13C)Methanamine gas has a flash point of -18°C and a wide explosive limit (4.9% – 20.7% in air).[1]

-

Risk: Vapors are heavier than air and will travel along bench surfaces to ignition sources (hot plates, static discharge).[1]

-

Control: All transfers must occur within a fume hood or a closed vacuum manifold. Ground all glassware to prevent static discharge during cryo-condensing.[1]

Severe Corrosivity (Category 1B)

Both the gas and the salt are highly corrosive to mucous membranes, eyes, and skin.[1]

-

Mechanism: Rapid alkaline hydrolysis of tissue proteins (liquefaction necrosis).

-

Immediate Action: In case of inhalation, move to fresh air immediately. Pulmonary edema may be delayed up to 24 hours.[1]

Isotopic Integrity (The "Hidden" Hazard)

While not a safety risk, Isotopic Dilution is a failure mode.[1]

-

Hygroscopicity: The HCl salt is hygroscopic.[1] Absorption of atmospheric water (

) introduces protons that can interfere with NMR quantification and may hydrolyze sensitive downstream reagents, ruining the isotopic enrichment value.[1]

Part 3: Engineering Controls & Visualization

To handle (13C)Methanamine gas safely, a Schlenk Line (Vacuum Gas Manifold) is the gold standard.[1] This system prevents exposure to the atmosphere and allows for the quantitative transfer of the gas.[1]

Diagram 1: Safe Liberation and Trapping Workflow

This workflow describes the generation of (13C)Methanamine gas from its stable HCl salt—a common procedure in drug discovery synthesis.

Figure 1: Closed-system liberation of (13C)Methanamine gas from hydrochloride salt.[1]

Part 4: Experimental Protocol (Self-Validating)

Protocol: Liberation of (13C)Methanamine Free Base Objective: Convert stable (13C)Methanamine HCl to reactive gas for nucleophilic substitution, ensuring 0% loss of isotope.

Prerequisites:

-

Schlenk line with high-vacuum source (<0.1 mmHg).[1]

-

Dry ice/acetone bath (-78°C).[1]

-

Reagents: (13C)Methanamine HCl, Sodium Hydroxide (pellets), anhydrous solvent (THF or DCM).[1]

Step-by-Step Methodology:

-

System Setup (Vacuum Check):

-

Liberation:

-

Condensation & Verification:

-

Transfer:

Part 5: Emergency Response Logic

In the event of a leak or exposure, rapid decision-making is critical.[1]

Diagram 2: Exposure Response Decision Tree

Figure 2: Immediate response logic for Methylamine exposure.

References

-

Sigma-Aldrich (Merck). (2024).[1] Safety Data Sheet: Methylamine-13C Hydrochloride. Retrieved from

-

Cambridge Isotope Laboratories. (2024).[1][6] Methylamine (13C, 99%) Product Specification and Handling. Retrieved from [1]

-

NIOSH. (2024).[1][7][8] Pocket Guide to Chemical Hazards: Methylamine. Centers for Disease Control and Prevention.[1][7] Retrieved from [1]

-

PubChem. (2024).[1] Compound Summary: Methylamine.[4][6][7][9][10] National Library of Medicine.[1] Retrieved from [1]

Sources

- 1. ckisotopes.com [ckisotopes.com]

- 2. Methylamine (CAS 74-89-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. carlroth.com [carlroth.com]

- 4. airgas.com [airgas.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Methylamine | CH3NH2 | CID 6329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. produkte.linde-gas.at [produkte.linde-gas.at]

- 9. thermopedia.com [thermopedia.com]

- 10. restoredcdc.org [restoredcdc.org]

Historical and seminal research papers involving (13C)Methanamine.

The following technical guide details the historical and seminal applications of (13C)Methanamine (Methylamine-

A Seminal Probe for Metabolism, pH Dynamics, and Protein Structure

Executive Summary

(13C)Methanamine (

Part 1: Historical & Modern Synthesis

The availability of high-purity (13C)Methanamine was the rate-limiting step for early biological studies. Two distinct synthetic pathways define its history: the "Classic Iodide" route and the "Modern Silyl" route.

The Classic Route: Methyl Iodide Substitution

Historically, the synthesis relied on the nucleophilic substitution of

-

Precursor:

-Methanol.[1][2] -

Reagents: Red Phosphorus, Iodine (

), Ammonia ( -

Mechanism:

-

In situ generation of

-Methyl Iodide ( -

Nucleophilic attack by

to form the amine salt.

-

-

Critical Limitation: Requires rigorous fractional distillation to separate mono-, di-, and tri-methylated species.

The Modern Route: Silyl-Protected Diazotization

Modern applications often utilize a more controlled approach to avoid over-alkylation, ensuring high isotopic purity (>99 atom %

-

Key Reagent: Trimethylsilyldiazo[

]methane. -

Advantage: The bulky silyl group prevents multiple alkylations, delivering the primary amine hydrochloride in high yield (~65%).

Table 1: Comparative Synthesis Metrics

| Feature | Classic Iodide Route | Modern Silyl Route |

| Primary Precursor | ||

| Key Intermediate | Trimethylsilyl[ | |

| Selectivity | Poor (Mix of Mono/Di/Tri) | Excellent (Mono-selective) |

| Purification | Fractional Distillation | Recrystallization |

| Primary Use | Bulk Industrial/Agro | High-Precision NMR/Pharma |

Part 2: Metabolic Tracing in Methylotrophs

The most seminal application of (13C)Methanamine in metabolic flux analysis (MFA) comes from studies of the methylotrophic yeast Hansenula polymorpha. These organisms can use methylamine as a sole carbon and nitrogen source, making them ideal models for

The Hansenula polymorpha Protocol

Objective: To trace the carbon flux from methylamine into central carbon metabolism (Trehalose and Glycerol accumulation).

Experimental Workflow:

-

Starvation Phase: Cultivate cells in nitrogen-limited media to upregulate methylamine permeases.

-

Pulse Labeling: Introduce

(13C)Methanamine to the suspension. -

In Vivo NMR: Monitor

signals using a broad-band probe.-

Observation: The

resonance of methylamine decreases as signals for Trehalose (C1/C1') and Glycerol (C1/C3) emerge.

-

-

Mechanistic Insight: The carbon does not enter the TCA cycle directly. Instead, it is oxidized to Formaldehyde , which is then assimilated via the Xylulose Monophosphate (XuMP) Cycle .

Pathway Visualization

The following diagram illustrates the bifurcation of (13C)Methanamine flux between oxidation (energy production) and assimilation (biomass).

Figure 1: Metabolic fate of (13C)Methanamine in H. polymorpha.[3] The label (Red) is oxidized to formaldehyde before branching into oxidation or assimilation pathways.

Part 3: The Intracellular pH Probe

(13C)Methanamine is a classic "weak base" probe used to measure intracellular pH gradients (

The Accumulation Principle

Unlike phosphate probes that rely on chemical shift (

-

Mechanism: The neutral amine (

) permeates membranes freely. Once inside an acidic compartment, it becomes protonated ( -

Quantification: The ratio of intracellular to extracellular signal intensity in NMR correlates to the pH gradient.

Protocol for pH Measurement

-

Buffer Preparation: Use a phosphate-free buffer to avoid

interference if performing dual-nucleus NMR. -

Dosing: Add 1-5 mM (13C)Methanamine.

-

Acquisition:

-

Acquire

spectra without proton decoupling (to see the quartet structure) or with decoupling (for sensitivity). -

Key Signal: The methyl carbon appears at ~26-28 ppm.

-

Differentiation: If exchange is slow, distinct peaks for "in" and "out" may appear. If fast, the chemical shift is a weighted average, but accumulation often broadens the "in" peak or increases total intensity relative to volume.

-

Part 4: Protein Labeling Strategies

While reductive methylation (using

Transglutaminase (TGase) Incorporation

TGase enzymes catalyze the formation of an isopeptide bond between the

-

Reagent: (13C)Methanamine acts as the primary amine donor.

-

Target: Specific Gln residues in flexible loop regions or unstructured domains.

-

Result: A

-methylated glutamine side chain (

Advantages over Reductive Methylation:

-

Specificity: TGase is highly selective for specific Gln motifs, unlike the global labeling of all surface Lys residues by formaldehyde.

-

Minimal Perturbation: The small methyl group is less disruptive than larger fluorophores.

Figure 2: Enzymatic incorporation of (13C)Methanamine into protein glutamine residues via Transglutaminase.

References

-

Methylamine metabolism in Hansenula polymorpha: an in vivo 13C and 31P nuclear magnetic resonance study. Source: PubMed / NIH Significance: The seminal paper establishing the metabolic flux of methylamine into trehalose and glycerol. URL:[Link]

-

Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins. Source: Organic & Biomolecular Chemistry Significance: Discusses modern synthetic routes for methyl-labeled precursors and their applications in NMR. URL:[Link]

-

Trimethylsilyldiazo[13C]methane: A Versatile 13C-Labelling Reagent. Source: Organic Syntheses Significance:[2][5][6][7] Provides the "Modern Silyl" synthesis route for high-purity methylamine derivatives. URL:[Link]

-

Intracellular pH determination by 13C-NMR spectroscopy. Source: PubMed / NIH Significance: foundational text on using 13C probes for pH, providing context for the methylamine accumulation method. URL:[Link]

-

Biochemical Characterisation of Human Transglutaminase 4. Source: University of Debrecen / DEA Significance: Validates the enzymatic incorporation of biogenic amines (like methylamine) into glutamine residues. URL:[Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. orgsyn.org [orgsyn.org]

- 3. Methylamine metabolism in Hansenula polymorpha: an in vivo 13C and 31P nuclear magnetic resonance study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dea.lib.unideb.hu [dea.lib.unideb.hu]

- 5. researchgate.net [researchgate.net]

- 6. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

Potential applications of (13C)Methanamine in novel research areas.

Title: Precision Labeling & Tracing: The Technical Guide to (13C)Methanamine Applications

Abstract

This technical guide explores the advanced applications of (13C)Methanamine (

Introduction: The Isotopic Shift

(13C)Methanamine is the stable isotope-labeled analog of methylamine. While historically used for bulk synthesis, its value has surged with the demand for site-specific probes in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .

Key Technical Specifications:

-

Chemical Formula:

(often supplied as HCl salt) -

Isotopic Enrichment: Typically >99 atom %

-

NMR Active Nucleus: Spin-1/2 (

), low natural abundance background (1.1%), enabling high-contrast detection. -

Mass Shift: +1.00335 Da relative to unlabeled methylamine.

Application I: Structural Biology & Protein Dynamics (NMR)

Core Concept: Transglutaminase-Mediated Site-Specific Labeling

Unlike reductive methylation of lysines (which modifies surface charges and can induce structural artifacts), enzymatic labeling using Microbial Transglutaminase (MTG) allows for the specific incorporation of (13C)Methanamine into Glutamine (Gln) residues. This creates a minimal steric tag (

Mechanism:

MTG catalyzes an acyl-transfer reaction between the

Experimental Protocol: Enzymatic Gln-Labeling

-

Reagents:

-

Target Protein (purified, containing accessible Gln).

-

(13C)Methanamine Hydrochloride.

-

Microbial Transglutaminase (MTG, e.g., from Streptoverticillium mobaraense).[1]

-

Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl.

-

-

Workflow:

-

Preparation: Dissolve (13C)Methanamine HCl in buffer to a final concentration of 50–100 mM. Adjust pH back to 7.5 (critical, as amines acidify the solution).

-

Incubation: Mix Target Protein (10–50 µM) with MTG (1 U/mL) and the (13C)Methanamine solution.

-

Reaction: Incubate at 37°C for 4–12 hours.

-

Termination: Stop reaction by adding EDTA (chelates Ca

, though some MTGs are Ca -

Validation: Acquire a 1D

-NMR spectrum. A sharp singlet around 26–28 ppm indicates the free methylamine, while a broader, shifted peak (typically ~27–30 ppm) confirms protein-bound methylamide.

-

Self-Validating Step: Perform a control reaction without MTG. The absence of the protein-bound peak confirms that labeling is enzymatic and not due to non-specific Schiff base formation.

Figure 1: Enzymatic pathway for site-specific incorporation of (13C)Methanamine into protein glutamine residues via Transglutaminase.

Application II: Drug Development (DMPK & Bioanalysis)

Core Concept: Synthesis of Stable Isotope-Labeled Internal Standards (SIL-IS) In quantitative LC-MS/MS bioanalysis, matrix effects (ion suppression/enhancement) compromise accuracy. An internal standard with identical physicochemical properties but distinct mass is required. (13C)Methanamine is the gold standard building block for synthesizing labeled N-methyl drugs (e.g., Methamphetamine, Fluoxetine, Imatinib).

Mechanism: Reductive amination of a ketone precursor using (13C)Methanamine introduces the label directly at the N-methyl position.

Experimental Protocol: Synthesis of N-(13C)Methyl Drug Analog

-

Case Study: Synthesis of [

]-Methamphetamine Internal Standard. -

Reagents: Phenylacetone (P2P), (13C)Methanamine HCl, Sodium Cyanoborohydride (

), Methanol. -

Workflow:

-

Imine Formation: Dissolve Phenylacetone (1 eq) and (13C)Methanamine HCl (1.2 eq) in Methanol. Add

to neutralize the HCl salt. Stir for 2 hours to form the Schiff base (imine). -

Reduction: Cool to 0°C. Add

(1.5 eq) slowly. -

Workup: Stir overnight. Quench with dilute HCl (decomposes excess borohydride). Basify with NaOH to pH >12. Extract with Ethyl Acetate.[2]

-

Salt Formation: Bubble HCl gas through the organic layer to precipitate the high-purity [

]-Drug HCl salt.

-

Data Presentation: Mass Shift Verification

| Compound | Formula | Monoisotopic Mass (Da) | Mass Shift ( |

| Unlabeled Methamphetamine | 149.12 | - | |

| (13C)-Methamphetamine | 150.12 | +1.00 |

Metabolic Stability Assay (ADME):

Incubate the synthesized [

Figure 2: Workflow for synthesizing N-(13C)methylated drug standards and tracing their metabolic fate.

Application III: Metabolic Flux Analysis (MFA)

Core Concept: Tracing C1 Metabolism in Methylotrophs Methylotrophic bacteria (e.g., Methylobacterium extorquens) are platforms for single-carbon biomanufacturing. (13C)Methanamine serves as a sole carbon source to map the Serine Cycle versus the Ribulose Monophosphate (RuMP) Pathway .

Protocol: Chemostat Pulse-Chase

-

Steady State: Grow culture on unlabeled methylamine in a chemostat.

-

Pulse: Switch feed to medium containing (13C)Methanamine for 30 minutes.

-

Sampling: Quench samples rapidly in cold methanol (-40°C) to stop metabolism.

-

Analysis: Extract intracellular metabolites. Analyze via GC-MS or LC-MS.

-

Interpretation:

-

Serine Cycle: Label appears rapidly in Serine, then Glycine/Malate.

-

RuMP Pathway: Label appears in Hexose phosphates (Glucose-6-P).

-

References

-

Hu, X., et al. (2023). Engineered, highly reactive substrates of microbial transglutaminase enable protein labeling within various secondary structure elements. Protein Science . Link

-

Jones, J. G., et al. (1991). In vivo 13C and 15N NMR studies of methylamine metabolism in Pseudomonas species MA. Journal of Biological Chemistry . Link

-

Gao, Y., et al. (2014). Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. Drug Testing and Analysis . Link

-

Linser, R., et al. (2014). Selective methyl labeling of eukaryotic membrane proteins using cell-free expression. Journal of the American Chemical Society . Link

-

Gallagher, F. A., et al. (2011).[3] Imaging pH with hyperpolarized 13C. NMR in Biomedicine . Link

Sources

Methodological & Application

The Gold Standard: Employing (13C)Methanamine for Precise Quantification in Mass Spectrometry

In the landscape of quantitative mass spectrometry, the pursuit of accuracy and precision is paramount. The challenges of ion suppression, matrix effects, and variability in sample preparation necessitate the use of an internal standard that can faithfully mimic the behavior of the analyte of interest. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (13C)Methanamine as a superior internal standard in mass spectrometric analyses. We will delve into the fundamental principles that underscore its efficacy, provide detailed protocols for its application, and present a framework for method validation, ensuring the generation of robust and reliable data.

The Imperative for an Ideal Internal Standard: Why (13C)Methanamine Excels

An ideal internal standard should share as many physicochemical properties with the analyte as possible, ensuring it experiences similar extraction efficiencies, ionization responses, and chromatographic behaviors. However, it must be distinguishable by the mass spectrometer. Stable isotope-labeled (SIL) internal standards are the gold standard in this regard, and among them, 13C-labeled compounds offer distinct advantages over their deuterated (2H-labeled) counterparts.[1][2]

(13C)Methanamine, with one of its carbon atoms replaced by the heavier 13C isotope, is chemically identical to methanamine. This ensures near-perfect co-elution during chromatographic separation, a critical factor in compensating for matrix effects that can vary across a single analytical run.[1] Deuterated standards, on the other hand, can sometimes exhibit slight chromatographic shifts due to the difference in bond energies between carbon-hydrogen and carbon-deuterium bonds.[3] Furthermore, 13C labels are chemically stable and not susceptible to the back-exchange that can sometimes plague deuterated compounds, particularly those with deuterium atoms on exchangeable sites.[1]

The use of a 13C-labeled internal standard like (13C)Methanamine is particularly crucial for analytes like methylamine, which are small, volatile, and can be challenging to quantify accurately in complex matrices such as biological fluids, environmental samples, and food products.

Physicochemical Properties of (13C)Methanamine

A thorough understanding of the physical and chemical properties of an internal standard is essential for its proper handling and application.

| Property | Value | Source |

| Chemical Formula | ¹³CH₅N | Sigma-Aldrich |

| Molecular Weight | 32.06 g/mol | Sigma-Aldrich |

| Boiling Point | -6.3 °C | |

| Melting Point | -93 °C | |

| Isotopic Purity | Typically ≥99 atom % ¹³C |

Workflow for Quantitative Analysis using (13C)Methanamine

The following diagram illustrates the general workflow for utilizing (13C)Methanamine as an internal standard in a quantitative LC-MS/MS analysis.

Caption: General workflow for quantitative analysis.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the use of (13C)Methanamine as an internal standard for the quantification of methylamine. Given the volatility of methylamine, derivatization is often employed to improve chromatographic retention and detection sensitivity.

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of methanamine and (13C)Methanamine.

Materials:

-

Methanamine solution (e.g., 40% in water)

-

(13C)Methanamine (gas or solution)

-

Methanol (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Calibrated pipettes and glassware

Procedure:

-

Methanamine Stock Solution (e.g., 1 mg/mL):

-

Accurately weigh a specific amount of the commercial methanamine solution into a volumetric flask.

-

Dilute to the final volume with a suitable solvent, such as methanol or deionized water, to achieve a concentration of 1 mg/mL.

-

Store the stock solution at 2-8°C in a tightly sealed container.

-

-

(13C)Methanamine Internal Standard Stock Solution (e.g., 1 mg/mL):

-

If using a gas cylinder, carefully bubble a known mass of (13C)Methanamine gas into a pre-weighed volume of chilled solvent (e.g., methanol) in a sealed vial. Determine the final concentration by the mass difference.

-

If using a pre-made solution, dilute it with the appropriate solvent to the desired concentration.

-

Store the internal standard stock solution at 2-8°C in a tightly sealed container.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards by spiking a constant volume of the (13C)Methanamine stock solution into varying concentrations of the methanamine stock solution.

-

The final concentration of the internal standard should be consistent across all calibration standards and samples. A typical concentration might be in the range of 10-100 ng/mL, depending on the expected analyte concentration and instrument sensitivity.

-

Protocol 2: Sample Preparation and Derivatization

Objective: To extract methylamine from the sample matrix and derivatize it for LC-MS/MS analysis. This protocol is adapted from established methods for amine analysis.[3][4]

Materials:

-

Sample (e.g., plasma, urine, environmental water)

-

(13C)Methanamine internal standard working solution

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

-

Derivatization reagent (e.g., 9-fluorenylmethyl chloroformate (FMOC-Cl) or dansyl chloride)

-

Borate buffer (pH 9.0)

-

Extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether (MTBE))

-

Centrifuge and vortex mixer

Procedure:

-

Sample Spiking:

-

To a known volume of sample (e.g., 100 µL of plasma), add a precise volume of the (13C)Methanamine internal standard working solution.

-

-

Protein Precipitation (for biological samples):

-

Add 3 volumes of ice-cold protein precipitation solvent (e.g., 300 µL of acetonitrile) to the spiked sample.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

-

Derivatization:

-

To the supernatant (or a known volume of a non-biological sample), add borate buffer to adjust the pH to ~9.0.

-

Add the derivatization reagent (e.g., FMOC-Cl in acetone) and vortex immediately.

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes), protected from light. The exact time should be optimized during method development.

-

-

Liquid-Liquid Extraction:

-

Add an appropriate volume of extraction solvent (e.g., 1 mL of ethyl acetate).

-

Vortex for 2 minutes.

-

Centrifuge to separate the phases.

-

Transfer the organic layer to a clean tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis (e.g., 100 µL of 50:50 methanol:water).

-

Sources

- 1. ukisotope.com [ukisotope.com]

- 2. foodriskmanagement.com [foodriskmanagement.com]

- 3. Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

Step-by-step guide for using (13C)Methanamine in 13C NMR spectroscopy.

Abstract

This guide provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals on the effective use of (13C)Methanamine as a specialized tool in 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a simple procedural list, this document delves into the causality behind experimental choices, ensuring scientific integrity and robust, reproducible results. Core topics include the unique spectral properties of (13C)Methanamine, detailed sample preparation, optimized NMR acquisition parameters, data processing workflows, and key applications in metabolic tracing and mechanistic studies.

Introduction: The Scientific Utility of 13C-Labeled Compounds

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides direct information about the carbon skeleton of a molecule.[1] However, its utility is often hampered by the low natural abundance (1.1%) and weaker magnetic moment of the 13C nucleus compared to protons, resulting in inherently lower sensitivity.[2][3] Synthetically enriching a specific molecular position with a 13C isotope, as in (13C)Methanamine, dramatically enhances the signal for that carbon, transforming it into a highly sensitive probe.

This isotopic labeling is invaluable for:

-

Metabolic Tracing: Tracking the fate of the 13C label as the molecule is processed through complex biological pathways.[4][5]

-

Reaction Mechanism Elucidation: Unambiguously identifying the origin and transformation of specific carbon atoms during a chemical reaction.[5]

-

Quantitative Analysis: In certain contexts, allowing for precise measurement of molecular concentrations or reaction kinetics.

(13C)Methanamine (also known as 13C-methylamine) serves as a simple, synthetically versatile building block for introducing a single, observable 13C-labeled methyl group onto a larger molecule of interest. Its high isotopic purity ensures that the resulting 13C NMR signal is strong, distinct, and easily monitored.

Foundational Principles & Spectral Characteristics

The 13C nucleus has a spin quantum number of I = 1/2, making it NMR active.[1] In organic molecules, 13C chemical shifts span a wide range, typically from 0 to 220 ppm, which minimizes signal overlap compared to 1H NMR.[3][6] The chemical shift of the carbon in (13C)Methanamine is expected in the aliphatic region, typically between 10-40 ppm, influenced by the electronegativity of the adjacent nitrogen atom.[1] For reference, the carbon in unlabeled methylamine has a reported chemical shift of approximately 28.3 ppm.[7]

The reference standard for 13C NMR is Tetramethylsilane (TMS), Si(CH₃)₄, which is assigned a chemical shift of 0.0 ppm.[7][8]

Experimental Workflow: From Sample to Spectrum

The successful application of (13C)Methanamine in NMR studies hinges on a meticulous and logically structured workflow. This process ensures data quality, reproducibility, and analytical integrity.

Detailed Protocols

Protocol 1: Sample Preparation

The quality of the final spectrum is critically dependent on proper sample preparation. The goal is to create a clear, homogenous solution free of particulate matter.[9]

Causality:

-

Deuterated Solvents (e.g., CDCl₃, D₂O): These are used because deuterium (²H) resonates at a different frequency from ¹H and ¹³C, making the solvent invisible in the spectrum.[7] The spectrometer also uses the deuterium signal to "lock" the magnetic field, compensating for drift over time.

-

Concentration: 13C NMR is significantly less sensitive than 1H NMR.[10] Therefore, a higher sample concentration is required to obtain a good signal-to-noise ratio in a reasonable time. For small molecules, a concentration of 10-100 mg in 0.6-0.7 mL of solvent is typical.[11]

-

Filtration: Suspended solid particles will severely degrade the magnetic field homogeneity, leading to broad, poorly resolved peaks.[9]

Step-by-Step Methodology:

-

Weighing: Accurately weigh 10-50 mg of the (13C)Methanamine-containing target molecule.

-

Dissolution: In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Deuterium Oxide).[9] Ensure complete dissolution, using gentle vortexing if necessary.

-

Filtration: Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the narrow section. Filter the sample solution through this plug directly into a clean, high-quality 5 mm NMR tube.[9]

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

Protocol 2: NMR Data Acquisition

This protocol outlines a standard 1D carbon experiment with proton decoupling.

Causality:

-

Proton Decoupling: 13C nuclei couple to nearby protons, which splits the carbon signal into complex multiplets.[3] For simplicity and signal enhancement, a technique called broadband proton decoupling is almost always used. This irradiates all proton frequencies, causing the coupled 13C signals to collapse into single, sharp lines (singlets).[3] This also provides a signal enhancement known as the Nuclear Overhauser Effect (NOE).[2]

-

Pulse Angle (Tip Angle): A 90° pulse provides the maximum signal for a single scan, but requires a long relaxation delay for the magnetization to return to equilibrium. Using a shorter pulse angle (e.g., 30-45°) allows for a shorter delay between scans, increasing the number of scans (NS) that can be acquired in a given time, which is often more efficient for signal averaging.[12]

-

Relaxation Delay (D1): This is the time allowed for the 13C nuclei to relax back to their equilibrium state before the next pulse. It is a critical parameter for quantitative measurements. For simple qualitative spectra, a D1 of 1-2 seconds is common.

-

Number of Scans (NS): Because the 13C signal is weak, the signal from multiple scans must be averaged to improve the signal-to-noise ratio.[3] The signal-to-noise improves with the square root of the number of scans.

Recommended Acquisition Parameters (Bruker Spectrometer Example):

| Parameter | Symbol | Recommended Value | Rationale |

| Pulse Program | PULPROG | zgpg30 | Standard 1D 13C experiment with power-gated proton decoupling. |

| Pulse Angle | P1 (calibrated) | 30 degrees | Optimizes signal acquisition over time by allowing for shorter recycle delays.[13] |

| Relaxation Delay | D1 | 2.0 seconds | A good starting point for most qualitative 13C experiments. |

| Acquisition Time | AQ | 1.0 - 2.0 seconds | Determines the digital resolution of the spectrum. |

| Number of Scans | NS | 128 or higher | Required to achieve adequate signal-to-noise. Increase for dilute samples.[10] |

| Spectral Width | SW | ~240 ppm | Covers the full range of typical organic 13C chemical shifts.[6] |

Step-by-Step Methodology:

-

Instrument Setup: Insert the sample into the spectrometer. Lock the field onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Load Experiment: Load a standard 1D 13C experiment with proton decoupling.

-

Set Parameters: Adjust the acquisition parameters according to the table above. For a highly concentrated sample of a small molecule like a (13C)Methanamine derivative, 128 scans may be sufficient. Dilute samples will require significantly more.[10]

-

Acquire Data: Start the acquisition. The spectrometer will pulse the sample and record the resulting Free Induction Decay (FID) for the specified number of scans.

Protocol 3: Data Processing

The raw FID data must be mathematically processed to generate the final, interpretable spectrum.

Causality:

-

Fourier Transform: This mathematical operation converts the time-domain signal (FID) into the frequency-domain signal (the spectrum).

-

Phasing and Baseline Correction: These adjustments are necessary to ensure that all peaks are upright (absorptive) and that the baseline of the spectrum is flat and at zero intensity. A flat baseline is crucial for accurate integration.[14]

-

Referencing: The chemical shift axis must be calibrated. This is typically done by setting the TMS signal to 0.0 ppm or by referencing the known chemical shift of the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).[15]

Step-by-Step Methodology:

-

Fourier Transform: Apply an exponential multiplication (line broadening, LB) of 1-2 Hz to the FID to improve the signal-to-noise ratio, followed by a Fourier Transform.[14]

-

Phase Correction: Manually or automatically adjust the zero-order and first-order phase constants until all peaks in the spectrum are symmetric and positive.

-

Baseline Correction: Apply a polynomial function to correct any curvature in the spectral baseline.

-

Referencing: Calibrate the x-axis by setting the internal standard (TMS) to 0.0 ppm or the solvent residual peak to its known value.

-

Peak Picking & Integration: Identify the signal corresponding to the (13C)Methanamine carbon. The peak's chemical shift provides structural information, and its integral (in quantitative experiments) can provide concentration information.

Applications in Research & Development

The use of (13C)Methanamine extends across various scientific disciplines, providing critical insights that are often unattainable with unlabeled compounds.

Metabolic Flux Analysis

In drug development and biochemistry, understanding how a cell or organism metabolizes a compound is crucial. By synthesizing a drug candidate with a (13C)Methanamine tag, researchers can administer it to a biological system (e.g., cell culture, animal model).[5] Subsequent NMR analysis of metabolites can reveal:

-

The specific metabolic pathways the drug enters.[5]

-

The rate of metabolic conversion.

-

The structure of downstream metabolites, identified by the presence of the unique 13C signal.

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. 13Carbon NMR [chem.ch.huji.ac.il]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. youtube.com [youtube.com]

- 7. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylmethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 13. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Reductive methylation of proteins using (13C)Methanamine for NMR studies.

Application Note: Site-Specific

Executive Summary & Technical Scope

Objective: To provide a rigorous protocol for installing

Critical Technical Distinction:

In the field of protein NMR, the term "Reductive Methylation" classically refers to the modification of Lysine residues using Formaldehyde (

This guide details the Carboxyl-Methylation Protocol (using

Scientific Background & Mechanism

Why

Reaction Mechanism (Carboxyl Activation):

The reaction utilizes a water-soluble carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate surface carboxyls, which are then attacked by the nucleophilic

-

Activation: Protein-COOH + EDC

O-Acylisourea intermediate. -

Stabilization: O-Acylisourea + NHS

NHS-Ester (Semi-stable). -

Amidation: NHS-Ester +

CH

Experimental Protocol: Carboxyl Methyl-Labeling

Reagents Required:

-

Target Protein: Purified, >95% homogeneity, in non-amine buffer (e.g., Phosphate, MES).

-

C-Methanamine Hydrochloride: (

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

NHS (N-Hydroxysuccinimide) or Sulfo-NHS.

-

Quenching Buffer: 1M Tris-HCl, pH 8.0.

-

Reaction Buffer: 50 mM MES, 100 mM NaCl, pH 6.0 (Crucial: pH < 6.5 minimizes EDC hydrolysis and side reactions).

Step-by-Step Workflow

1. Buffer Exchange & Preparation

-

Action: Exchange protein into Reaction Buffer (50 mM MES, pH 6.0).

-

Rationale: Amine-containing buffers (Tris, Ammonium) will compete with the protein carboxyls and must be removed. The pH of 6.0 is optimal for EDC efficiency while maintaining protein stability.

-

Concentration: Adjust protein concentration to 50–100

M.

2. Reagent Activation (The "Pulse" Method)

-

Note: EDC is unstable in water. Prepare immediately before use.

-

Action: Add solid EDC and NHS to the protein solution to reach a final concentration of 2 mM EDC and 5 mM NHS .

-

Incubation: Stir gently at room temperature for 15–20 minutes.

-

Checkpoint: This step forms the reactive NHS-esters on surface Asp/Glu residues.

3. Nucleophilic Addition (

-

Action: Add

C-Methanamine HCl to a final concentration of 20–50 mM (approx. 10-20x molar excess over total carboxyls). -

pH Adjustment: The addition of methanamine HCl may drop the pH. Briefly check and adjust pH back to 6.0–6.5 using dilute NaOH if necessary.

-

Incubation: Incubate for 2–4 hours at room temperature (or overnight at 4°C).

4. Quenching & Purification

-

Action: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 30 mins.

-

Rationale: Tris contains a primary amine that will scavenge any remaining activated NHS-esters, preventing cross-linking or aggregation.

-

Purification: Perform Size Exclusion Chromatography (SEC) or extensive dialysis into the final NMR Buffer (e.g., 20 mM Sodium Phosphate, pH 6.5–7.0, 50 mM NaCl, 5-10% D

O).

Data Analysis & Expected Results

NMR Spectroscopy (2D

-

Chemical Shift Region: The resulting

C-methyl amide signals typically appear in a distinct region of the HSQC spectrum, often downfield of the aliphatic methyls (Ile/Leu/Val). -

Signal Count: Expect one peak per solvent-exposed Asp/Glu.

-

Sensitivity: The methyl group has 3 equivalent protons, providing a 3x signal enhancement per site compared to backbone amides, with favorable relaxation properties for large systems.

Quantitative Summary Table:

| Parameter | Carboxyl Methylation ( | Lysine Reductive Methylation ( |

| Target Residue | Aspartate / Glutamate (COOH) | Lysine ( |

| Reagent | ||

| Bond Formed | Amide (CO-NH-CH | Tertiary Amine (N-(CH |

| Probe Type | Monomethyl ( | Dimethyl ( |

| pH Condition | Acidic/Neutral (pH 6.0) | Neutral/Basic (pH 7.5–8.0) |

| Perturbation | Neutralizes negative charge (COO | Retains positive charge (NH |

| Key Application | Surface mapping, pH titration studies | Interaction mapping, Crystallography |

Visualization: Experimental Workflow

Caption: Workflow for site-specific

Technical Note on "Reductive Methylation" Terminology

It is vital for the researcher to distinguish between the two primary methylation protocols:

-

Reductive Methylation (Standard): This uses

C-Formaldehyde and a reducing agent (NaCNBH -

Methanamine Labeling (This Protocol): This uses

C-Methanamine and coupling agents (EDC). It targets Carboxyls and removes the negative charge (converting it to a neutral amide).

Warning: Do not attempt to use

References

-

O'Connell, M. R., et al. (2009). "Site-specific labeling of proteins with 13C-methyl groups for NMR studies of high-molecular-weight complexes." Journal of Biomolecular NMR. Link

-

Tugarinov, V., & Kay, L. E. (2004). "Methyl-TROSY spectroscopy of slowly relaxing side chain methyl groups in high molecular weight proteins by 13C labeling." Journal of Biomolecular NMR. Link

-

Bock, J. E., et al. (2007). "Chemical modification of proteins for NMR studies." Current Protocols in Protein Science. Link

-

Ray-Soni, A., et al. (2016). "Structural biology of large proteins and protein complexes using methyl-TROSY NMR." Chemical Reviews. Link

Troubleshooting & Optimization

Common challenges in the synthesis of (13C)Methanamine.

Technical Support Center: Synthesis & Handling of ( C)Methanamine

Current Status: Operational

Support Tier: Level 3 (Senior Application Scientist)

Topic: Protocol Optimization, Impurity Profiling, and Yield Maximization for

Executive Summary & Strategic Overview

(

The synthesis is deceptively simple in theory but notoriously difficult in practice due to three specific challenges:

-

Volatility: The free base boils at -6.3°C, leading to catastrophic yield loss if not handled in a closed or trapped system.

-

Over-Alkylation: Direct reaction of

CH -

Salt Contamination: Separating the final Hydrochloride salt from Ammonium Chloride (NH

Cl) byproducts is the most frequent point of failure in purity specifications.

Route Selection Logic

We recommend two primary pathways. The Gabriel Synthesis is the "Gold Standard" for purity, while the Delépine Reaction offers milder conditions.

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on laboratory constraints.

Protocol A: The Gabriel Synthesis (Recommended)

This method utilizes Potassium Phthalimide to strictly enforce mono-alkylation. It is the most robust method for protecting the expensive

Reagents

Step-by-Step Methodology

Phase 1: N-Alkylation

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and a magnetic stir bar. Maintain a nitrogen atmosphere.

-

Dissolution: Suspend Potassium Phthalimide (1.1 eq) in anhydrous DMF.

-

Addition: Cool the mixture to 0°C. Add

CH-

Expert Note:

CH

-

-

Reaction: Allow to warm to room temperature and stir for 12-18 hours. The solution will become clear as the N-methylphthalimide forms.

-

Workup: Pour into ice water. The product, N-(

C-methyl)phthalimide, will precipitate. Filter, wash with cold water, and dry.

Phase 2: Hydrazinolysis (Cleavage)

-

Suspension: Suspend the dried intermediate in ethanol.

-

Cleavage: Add Hydrazine Hydrate (1.2 eq) and reflux for 2 hours. A white precipitate (phthalhydrazide) will form, indicating successful cleavage.

-

Acidification: Cool and carefully add excess conc. HCl. This converts the free amine to the non-volatile Hydrochloride salt.

-

Filtration: Filter off the solid phthalhydrazide byproduct. The filtrate contains your product.

Protocol B: The Delépine Reaction (Alternative)

Useful when hydrazine use is restricted. It uses Hexamethylenetetramine (Hexamine) to form a quaternary salt, which is then hydrolyzed.[5]

Step-by-Step Methodology

-

Quaternization: Dissolve Hexamine (1.0 eq) in Chloroform. Add

CH -

Precipitation: Stir at room temperature. The salt (

C-methylhexaminium iodide) is insoluble in chloroform and will precipitate quantitatively. -

Hydrolysis: Filter the salt and transfer to a flask with Ethanol/Conc. HCl (3:1 ratio).

-

Reflux: Heat to reflux for 2-4 hours. The hexamine cage collapses, releasing Formaldehyde (captured as acetal) and Ammonium Chloride, leaving

C-Methylamine HCl.

Critical Workflow: Purification & Isolation

The "Art" of the Synthesis: This is where 90% of failures occur. The crude product from either route often contains Ammonium Chloride (NH

The n-Butanol Separation Technique

Standard recrystallization with Ethanol is often insufficient because NH

Protocol:

-

Evaporation: Evaporate the crude acidic filtrate to complete dryness (Rotovap at 50°C). You will have a hygroscopic white solid.

-

Solvent Switch: Add n-Butanol (anhydrous) to the residue.

-

Reflux: Heat the suspension to boiling (117°C).

-

Hot Filtration: Filter the solution while boiling hot through a heated glass funnel. The NH

Cl remains on the filter.[10] -

Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C. Pure

C-Methylamine HCl plates will crystallize.

Data Table: Solubility Profile

| Solvent | Methylamine HCl Solubility | NH | Verdict |

| Water | Very High | Very High | No Separation |

| Ethanol (Abs) | High | Low (0.6g/100g) | Partial Separation |

| Chloroform | Low | Insoluble | Removes di/tri-methylamines |

| n-Butanol | High (Hot) | Negligible | Best for Purification |

Troubleshooting & FAQs

Q1: My yield is significantly lower than theoretical ( < 40%). Where did the C go?

Diagnosis: Volatility Loss.[12]

Root Cause: If you evaporated the solvent before ensuring the solution was strongly acidic (pH < 2), you evaporated the free base (

Q2: The NMR shows a split peak or "shoulders" on the methyl group.

Diagnosis: Over-alkylation or H/D Exchange. Root Cause: If using the Delépine or direct amination, you may have small amounts of dimethylamine. Fix: Wash the crude solid with dry Chloroform. Methylamine HCl is insoluble in Chloroform, but Dimethylamine HCl and Trimethylamine HCl are significantly more soluble. This "washing" step removes the poly-alkylated impurities.

Q3: Why is my product hygroscopic and "wet" looking?

Diagnosis: Hygroscopicity of the HCl salt.

Fix: Methylamine Hydrochloride is naturally deliquescent. Dry it in a vacuum desiccator over P

Q4: Can I use C-Methanol instead of Iodide?

Diagnosis: Route Feasibility.

Answer: Not easily in a standard lab. The reaction of Methanol + Ammonia requires high pressure (300°C, high psi) and alumina catalysts (industrial process). Stick to

Visualization: The Isolation Trap Setup

When liberating the free base for the final application (e.g., reacting with an acid chloride), you must distill the gas.

Figure 2: Gas generation and trapping train. Note: The drying tube is essential to prevent water from quenching downstream anhydrous reactions.

References

-

Gabriel Synthesis Mechanism & Protocol

-

Gibson, M.S., & Bradshaw, R.W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition. Link

-

-

Purification of Methylamine HCl (n-Butanol Method)

-

Delépine Reaction Overview

-

Galat, A., & Elion, G. (1939). The Preparation of Primary Amines from Hexamethylenetetramine. Journal of the American Chemical Society. Link

-

-

Isotopic Labeling Techniques

-

Raap, J., et al. (1990). Enzymatic synthesis of [methyl-13C]methionine. Recueil des Travaux Chimiques des Pays-Bas. Link

-

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Delépine reaction - Wikipedia [en.wikipedia.org]

- 6. Methylamine Synthesis FAQ [erowid.org]

- 7. Delepine reaction [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. reddit.com [reddit.com]

- 10. Methylamine clean-up , Hive Newbee Forum [chemistry.mdma.ch]

- 11. Khan Academy [khanacademy.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Sciencemadness Discussion Board - Methylamine Purification - Powered by XMB 1.9.11 [sciencemadness.org]

Optimizing storage conditions to ensure the stability of (13C)Methanamine.

Welcome to the comprehensive technical support guide for (13C)Methanamine and its hydrochloride salt. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable isotopic labeling reagent throughout its storage and application. Here, we address common challenges and provide in-depth guidance to troubleshoot potential issues, ensuring the accuracy and reproducibility of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and storage of (13C)Methanamine and its hydrochloride salt.

Q1: What is the primary difference between (13C)Methanamine (free base) and (13C)Methanamine Hydrochloride?

A1: The primary difference lies in their physical state and handling requirements.

-

(13C)Methanamine (free base) is a gas at room temperature with a boiling point of -6.3°C. It is typically supplied in pressurized cylinders. Its high volatility requires specialized handling procedures to prevent loss of material.

-

(13C)Methanamine Hydrochloride is a white to slightly yellow crystalline solid.[1] This salt form is significantly less volatile and more stable, making it easier to handle, weigh, and store under standard laboratory conditions. For most applications, the hydrochloride salt is converted to the free base in situ or just prior to use by treatment with a strong base.[2]

Q2: What are the optimal storage conditions for (13C)Methanamine Hydrochloride?

A2: To ensure long-term stability, (13C)Methanamine Hydrochloride should be stored in a cool, dry, and dark environment. It is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3]

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes potential degradation over long-term storage. While some suppliers suggest room temperature storage away from light and moisture, refrigeration provides an additional layer of protection against thermal degradation.[4] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation. |

| Container | Tightly sealed, amber glass vial | Protects from light and moisture ingress. Amber glass is crucial to prevent photodegradation. |

| Location | Well-ventilated, secure area | General laboratory safety practice for chemical storage. |

Q3: How should I handle the gaseous (13C)Methanamine?

A3: Gaseous (13C)Methanamine requires careful handling due to its volatility and flammability. Always work in a well-ventilated fume hood. Use appropriate pressure regulators and tubing compatible with amines. To transfer the gas, it can be condensed in a cold trap (e.g., using liquid nitrogen or a dry ice/acetone bath) and then dissolved in a suitable solvent.

Q4: What are the primary degradation pathways for (13C)Methanamine?

A4: The primary degradation pathways include:

-

Oxidation: Amines can be susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of various oxidation products.

-

Hydrolysis: The hydrochloride salt is hygroscopic. In the presence of significant moisture, the equilibrium can be affected, and in solution, the pH will influence the stability.

-

Photodegradation: Exposure to UV light can lead to the degradation of methylamine. Studies have shown that in aqueous solutions, methylamine is degraded in the presence of UV light, with the neutral species (CH3NH2) being more susceptible than the protonated form (CH3NH3+).[5] The primary degradation product in this process is ammonium (NH4+).[5][6]

Q5: Can I prepare stock solutions of (13C)Methanamine Hydrochloride? If so, what is the recommended solvent and storage?

A5: Yes, stock solutions can be prepared. The choice of solvent depends on the downstream application.

-

Aqueous Solutions: Use high-purity, degassed water. Be aware that the stability in aqueous solutions is pH-dependent. Acidic conditions (pH < 6) will favor the more stable protonated form (13CH3NH3+).[2] Stock solutions should be stored at 2-8°C and used as quickly as possible.

-

Organic Solvents: Anhydrous solvents like methanol, ethanol, or DMSO can be used. Ensure the solvent is dry to prevent hydrolysis. Store under an inert atmosphere at 2-8°C.

Section 2: Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing causative explanations and actionable solutions.

Issue 1: Inconsistent or Low Incorporation of the 13C Label in My Experiment

Possible Cause 1: Degradation of (13C)Methanamine

-

Causality: If the (13C)Methanamine has degraded, the effective concentration of the active labeling reagent is reduced, leading to lower incorporation efficiency.

-

Troubleshooting Steps:

-

Verify Storage Conditions: Ensure the compound has been stored according to the recommendations in the FAQ section.

-

Assess Purity: Perform a purity check using a suitable analytical method (see Section 3: Experimental Protocols).

-

Prepare Fresh Solutions: Always prepare fresh solutions of (13C)Methanamine or its hydrochloride salt immediately before use. Do not use old stock solutions, especially if they have been stored for an extended period without proper precautions.

-

Possible Cause 2: Inefficient Conversion of the Hydrochloride Salt to the Free Base

-

Causality: Many reactions require the nucleophilic free base form of methanamine. Incomplete deprotonation of the hydrochloride salt will result in a lower concentration of the reactive species.

-

Troubleshooting Steps:

-

Choice of Base: Use a strong, non-nucleophilic base (e.g., sodium hydroxide, potassium hydroxide) to deprotonate the methylammonium chloride.[2]

-

Stoichiometry: Use at least a stoichiometric equivalent of the base. A slight excess may be beneficial to drive the equilibrium towards the free base.

-

Reaction Conditions: The deprotonation is typically rapid. Ensure adequate mixing. If generating the free base for introduction into a reaction, it can be done in a separate vessel and the volatile amine can be transferred via cannula or as a gas.

-

Issue 2: Unexpected Peaks in Mass Spectrometry (MS) or NMR Analysis

Possible Cause 1: Presence of Impurities

-

Causality: Synthesis of (13C)Methanamine can result in impurities such as (13C)dimethylamine, (13C)trimethylamine, and ammonium chloride.[7][8] These impurities can lead to unexpected signals in your analytical data.

-

Troubleshooting Steps:

-

Review Certificate of Analysis (CoA): Check the CoA from the supplier for the specified purity and potential impurities.

-

Purification: If you suspect impurities are affecting your results, consider purifying the (13C)Methanamine Hydrochloride by recrystallization (see Section 3: Experimental Protocols).

-

High-Resolution MS: Use high-resolution mass spectrometry to differentiate between your desired product and potential impurities based on their exact mass.

-

Possible Cause 2: Isotopic Scrambling or Incomplete Labeling

-

Causality: While less common for a stable isotope like 13C, under certain harsh reaction conditions, it's worth considering if any side reactions could be occurring. More likely is the presence of a small amount of unlabeled material.

-

Troubleshooting Steps:

-

Confirm Isotopic Purity: The isotopic purity should be stated on the CoA. For highly sensitive experiments, this is a critical parameter.

-

MS Analysis of Starting Material: Analyze the (13C)Methanamine reagent itself by MS to confirm its isotopic enrichment.

-

Logical Flow for Troubleshooting Inconsistent Labeling

Caption: Troubleshooting workflow for low isotopic incorporation.

Section 3: Experimental Protocols

Protocol 1: Purity Assessment of (13C)Methanamine Hydrochloride by 1H and 13C NMR

This protocol allows for the verification of the chemical and isotopic purity of (13C)Methanamine Hydrochloride.

Materials:

-

(13C)Methanamine Hydrochloride sample

-

Deuterated solvent (e.g., D2O, MeOD)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of (13C)Methanamine Hydrochloride and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Transfer the solution to an NMR tube.

-

1H NMR Acquisition:

-

Acquire a standard 1H NMR spectrum.

-

The methyl protons will appear as a doublet due to coupling with the 13C nucleus (¹JCH ≈ 140 Hz).

-

Look for the presence of smaller singlets flanking the doublet, which could indicate the presence of unlabeled methanamine.

-

Check for signals corresponding to potential impurities like dimethylamine or trimethylamine.

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled 13C NMR spectrum.

-

A single, strong signal should be observed for the 13C-labeled methyl carbon.

-

The chemical shift will depend on the solvent but is typically in the range of 25-30 ppm.

-

The absence of other significant peaks indicates high chemical purity.

-

Protocol 2: Purification of (13C)Methanamine Hydrochloride by Recrystallization

This protocol can be used to remove potential impurities such as ammonium chloride.

Materials:

-

(13C)Methanamine Hydrochloride

-

Anhydrous ethanol or n-butanol

-

Heating mantle with stirrer

-

Round-bottom flask with reflux condenser

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Place the crude (13C)Methanamine Hydrochloride in a round-bottom flask.

-

Add a minimal amount of hot anhydrous ethanol or n-butanol to dissolve the solid completely. n-Butanol is particularly effective for removing ammonium chloride, which is negligibly soluble in it.[7]

-

Once dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Section 4: Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for preventing the loss of your valuable isotopic material.

Hydrolysis and pH-Dependent Stability

In aqueous solutions, (13C)Methanamine exists in equilibrium with its protonated form, (13C)Methylammonium.

CH₃NH₂ + H₂O ⇌ CH₃NH₃⁺ + OH⁻

The position of this equilibrium is pH-dependent.

-

Acidic pH (< 7): The equilibrium shifts to the right, favoring the more stable protonated form. This is why the hydrochloride salt is the preferred form for storage.

-

Alkaline pH (> 7): The equilibrium shifts to the left, favoring the free base. The free base is more susceptible to oxidative and photodegradation.[5]

Photodegradation Pathway

Caption: Simplified photodegradation pathway of (13C)Methanamine.

References

- Helali, S., Dappozze, F., Horikoshi, S., Bui, T. H., Perol, N., & Guillard, C. (2013). Kinetics of the photocatalytic degradation of methylamine: Influence of pH and UV-A/UV-B radiant fluxes. Journal of Photochemistry and Photobiology A: Chemistry, 255, 50–57.

- Colman, F. J., Freeman, S., & Gac, N. A. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PLOS ONE, 16(8), e0255353.

- Wurtz, C. A. (1849). Ueber eine neue Reihe organischer Alkalien. Annalen der Chemie und Pharmacie, 71(3), 326-331.

- Fuson, R. C., & Zirkle, C. L. (1947). Methylamine Hydrochloride. Organic Syntheses, 27, 68.

-

Wyzant Ask An Expert. (2020). pH of methylamine solution. Retrieved from [Link]

-

Pharmaffiliates. (2023). Methylamine hydrochloride: Application, Pharmacokinetics, Toxicity, storage, Preparation. Retrieved from [Link]

- E. I. Du Pont De Nemours and Company. (1981). Methylamines purification process (U.S. Patent No. EP0037695B1).

- Wang, Y., et al. (2022). Electrocatalytic Synthesis of Methylamine from Nitrate and Carbon Dioxide on a Heterometallic Polyphthalocyanine. Chemical Science, 13(24), 7136-7142.

-

NileRed. (2024, March 17). Making Methylamine 3 Ways [Video]. YouTube. [Link]

-

Clark, J. (2023). Interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

- Feenstra, K. A., et al. (2017). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 7(4), 54.

-

Quora. (2019). What is the pH of methylamine? Retrieved from [Link]

- Shishkov, I. V., et al. (2018). Trimethylsilyldiazo[13C]methane: A Versatile 13C-Labelling Reagent. Organic Syntheses, 95, 373-393.

- Edison, A. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 547.

- D'Appollonio, F., et al. (2012). Methylamine and dimethylamine photocatalytic degradation—Adsorption isotherms and kinetics. Chemical Engineering Journal, 198-199, 249-257.

-

Tiedemann, N. (2022, February 8). 13-C NMR - How Many Signals. Master Organic Chemistry. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). Methylamine-13C hydrochloride. Retrieved from [Link]

- S. A. E. A. H. (2017). Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. Nucleic Acids Research, 45(12), 7013-7023.

-

Sciencemadness Wiki. (2020). Methylamine. Retrieved from [Link]

- Calafat, A. M., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 220.

- G. W. W. (2018). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 16(30), 5446-5450.

- Nielsen, C. J., et al. (2011). Atmospheric Degradation of Amines (ADA). Summary report: Photo-oxidation of methylamine, dimethylamine and trimethylamine. NILU OR 02/2011.

-

Wikipedia contributors. (2024, January 29). Methylamine. In Wikipedia, The Free Encyclopedia. Retrieved February 4, 2026, from [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

-

Activate Chemistry. (2023, December 1). Solved 13C NMR spectroscopic problems #nmr #cmr #spectroscopy [Video]. YouTube. [Link]

-

Reddit. (2019). an increase in pH favors the production of methyl amine??. r/chemhelp. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methylamine. Retrieved from [Link]

-

Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

-

Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

- Giavalisco, P., et al. (2011). 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. Analytical Chemistry, 83(17), 6646-6651.

- Bovermann, T., et al. (2021). 13C Direct Detected NMR for Challenging Systems. Chemical Reviews, 121(15), 9498-9543.

- Lorkiewicz, P. K., et al. (2020). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Metabolites, 10(11), 458.

Sources

- 1. Methylamine hydrochloride: Application, Pharmacokinetics, Toxicity, storage, Preparation_Chemicalbook [chemicalbook.com]

- 2. Kinetics of hydrolysis of methenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orgsyn.org [orgsyn.org]

- 4. isotope.com [isotope.com]

- 5. Sci-Hub. Kinetics of the photocatalytic degradation of methylamine: Influence of pH and UV-A/UV-B radiant fluxes / Journal of Photochemistry and Photobiology A: Chemistry, 2013 [sci-hub.st]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Methylamines purification process - Patent 0037695 [data.epo.org]

Minimizing isotopic scrambling in (13C)Methanamine labeling experiments.

Mission: To provide authoritative troubleshooting and protocol optimization for researchers utilizing

Strategic Overview: Defining "Scrambling"

Before troubleshooting, identify which type of scrambling is affecting your experiment. The mechanism of failure differs fundamentally between synthetic chemistry and biological applications.

| Context | Definition of "Scrambling" | Primary Mechanism | Critical Control Point |

| Synthetic Chemistry | Loss of regiospecificity or isotopic dilution.[1] | Dialkylation (over-reaction) or exchange with atmospheric CO | Stoichiometry & pH control. |

| Metabolic/In Vivo | Label appearing in non-target metabolites (e.g., Serine, Purines). | Entry into the One-Carbon (Folate) Cycle via amine oxidation. | Enzyme inhibition (MAO/SSAO). |

Module 1: Synthetic Chemistry (Drug Development)

Core Issue: Inefficient incorporation and "Synthetic Scrambling" (Dialkylation).

In reductive amination, using

Optimized Protocol: Stepwise Reductive Amination

Based on the Abdel-Magid Reductive Amination principles.

The Protocol:

-

Imine Formation (Dehydration):

-

Dissolve the aldehyde/ketone in anhydrous Methanol (MeOH).

-

Add 1.05 - 1.1 equivalents of

C-Methanamine Hydrochloride. -

Crucial Step: Add anhydrous MgSO

or molecular sieves to drive the equilibrium toward the imine (Schiff base). -

Stir for 2–4 hours at room temperature. Do not add the reducing agent yet.

-

-

Reduction:

-

Filter off the drying agent (if used) or cool the solution to 0°C.

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 eq).

-

Why STAB? Unlike NaCNBH

, STAB is less toxic and does not reduce the aldehyde as quickly as the imine, preventing label dilution by side-products.

-

-

Quench:

-

Quench with saturated NaHCO

. Extract with EtOAc.

-

Troubleshooting Synthetic Issues

Q: My mass spec shows a mix of labeled and unlabeled product (M+0 and M+1). Is the label scrambling?

-

Diagnosis: This is likely Isotopic Dilution , not scrambling.

-

Cause: Atmospheric CO

absorption. Free base methylamine reacts avidly with CO -

Fix: Always store

C-Methanamine as the Hydrochloride salt . Generate the free base in situ only immediately before reaction using a non-nucleophilic base (e.g., DIPEA).

Q: I am seeing significant dimethylation (M+2 product).

-

Cause: The imine intermediate hydrolyzed back to the aldehyde, or the reaction pH was too low.

-

Fix: Use the Stepwise Protocol above. Ensure the imine formation is complete (monitor by TLC/NMR) before adding the hydride source.

Visualizing the Synthetic Control Points

Module 2: Biological & Metabolic Scrambling

Core Issue: The "One-Carbon Leak."[2][3][4][5][6][7]

In metabolic flux analysis, researchers often assume the methyl group stays intact. However, biological systems possess enzymes (Amine Oxidases) that cleave the methyl group, converting it to Formaldehyde. This

Mechanism of Failure: The Semicarbazide-Sensitive Amine Oxidase (SSAO) Pathway

- C-Methylamine is oxidized by SSAO or MAO (Monoamine Oxidase).

-

Product:

C-Formaldehyde + NH - C-Formaldehyde binds to Tetrahydrofolate (THF).

-

Result: The label is redistributed globally, ruining specific tracer experiments.

Troubleshooting Metabolic Issues

Q: I see 13C enrichment in Serine and Glycine. Why?

-

Diagnosis: Metabolic Scrambling via the Folate Cycle.

-

Fix 1 (In Vitro/Cell Lysate): Add Semicarbazide or Pargyline to the media. These are inhibitors of SSAO and MAO, respectively. They block the initial oxidation of methylamine.

-

Fix 2 (In Vivo): Use specific knockout strains (e.g., mauA mutants in bacteria) that lack methylamine utilization pathways.

Q: Can I prevent this in Cell-Free Protein Synthesis (CFPS)?

-

Answer: Yes. In CFPS, you can reduce the extract with NaBH

prior to adding the template. This inactivates PLP-dependent enzymes (like transaminases) and reduces the active cofactors required for oxidative deamination, effectively "locking" the label in place.

Visualizing the Metabolic Leak

Module 3: Storage and Handling Protocols

The "Invisible" Scrambler: Atmospheric Exchange

Best Practices:

-

Form: Always purchase and store as

C-Methanamine Hydrochloride (HCl) . -

Desiccation: Store in a desiccator. Water absorption promotes hydrolysis and exchange.

-

Free-Basing: If your protocol requires the free base:

-

Do NOT bubble gas through the solvent if possible.

-

Preferred: Suspend the HCl salt in the solvent and add an equimolar amount of dry DBU or DIPEA (Hunig's Base). This releases the free amine directly into the solution without exposure to atmospheric CO

.

-

References

-

Abdel-Magid, A. F., et al. (1996).[7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

-

Su, X. C., et al. (2011). "Suppression of isotope scrambling in cell-free protein synthesis by broadband inhibition of PLP enzymes."[6] Journal of Biomolecular NMR. Link

-

Crown, S. B., et al. (2015). "Metabolic Flux Analysis with 13C-Labeling Experiments." Methods in Molecular Biology. Link

-